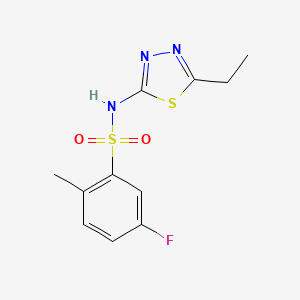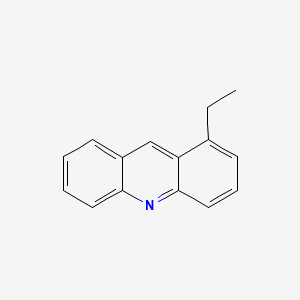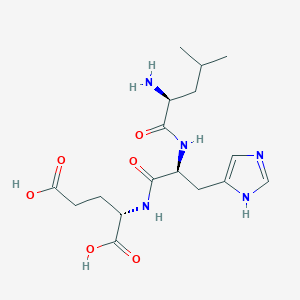
Leu-His-Glu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leu-His-Glu is a tripeptide composed of the amino acids leucine, histidine, and glutamic acid. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this compound imparts specific chemical and biological properties that make it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Leu-His-Glu typically involves solid-phase peptide synthesis (SPPS), a method widely used for the construction of peptides. The process begins with the attachment of the C-terminal amino acid (glutamic acid) to a solid resin. The amino acids are then sequentially added in the desired order (histidine followed by leucine) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection of the amino group to allow the next amino acid to be added .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities .
化学反应分析
Types of Reactions
Leu-His-Glu can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target the carboxyl groups of glutamic acid, converting them to alcohols.
Substitution: The amino groups in leucine and histidine can participate in substitution reactions, forming new peptide bonds or other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various acylating agents for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of glutamic acid can produce hydroxyglutamic acid derivatives .
科学研究应用
Leu-His-Glu has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: this compound is investigated for its role in protein-protein interactions and enzyme activity modulation.
Medicine: The peptide has potential therapeutic applications, including as an antimicrobial agent and in wound healing.
Industry: This compound is utilized in the development of biopharmaceuticals and as a functional ingredient in cosmetics
作用机制
The mechanism of action of Leu-His-Glu involves its interaction with specific molecular targets and pathways. Leucine is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, promoting protein synthesis and energy metabolism. Histidine can act as a metal chelator and participate in enzymatic reactions. Glutamic acid plays a role in neurotransmission and cellular metabolism. Together, these amino acids contribute to the overall biological activity of the peptide .
相似化合物的比较
Similar Compounds
Gly-His-Glu: Similar to Leu-His-Glu but with glycine instead of leucine, this peptide has different structural and functional properties.
Leu-His-Asp: Substitution of glutamic acid with aspartic acid alters the peptide’s reactivity and biological activity.
Leu-His-Lys: Replacing glutamic acid with lysine changes the peptide’s charge and interaction with other molecules
Uniqueness of this compound
This compound is unique due to the specific combination of leucine, histidine, and glutamic acid, which imparts distinct chemical and biological properties. The presence of leucine enhances protein synthesis, histidine provides metal-binding capabilities, and glutamic acid contributes to cellular signaling and metabolism. This combination makes this compound a versatile and valuable compound for various applications .
属性
分子式 |
C17H27N5O6 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H27N5O6/c1-9(2)5-11(18)15(25)22-13(6-10-7-19-8-20-10)16(26)21-12(17(27)28)3-4-14(23)24/h7-9,11-13H,3-6,18H2,1-2H3,(H,19,20)(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t11-,12-,13-/m0/s1 |
InChI 键 |
KXODZBLFVFSLAI-AVGNSLFASA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


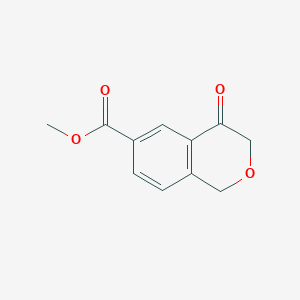
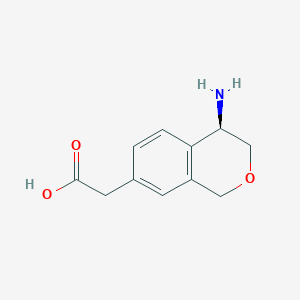
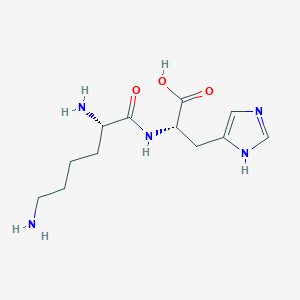
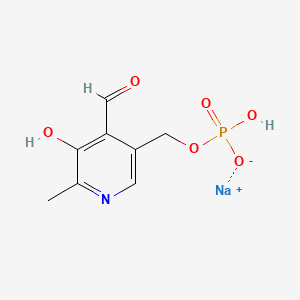
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)
![Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12930528.png)
![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
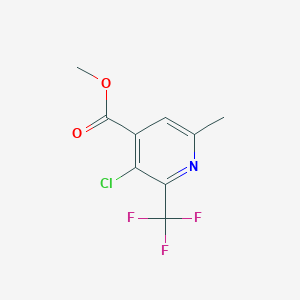
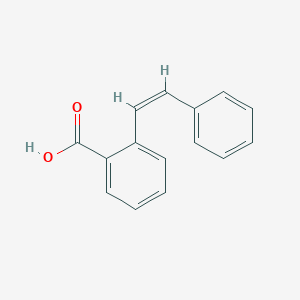
![Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930544.png)
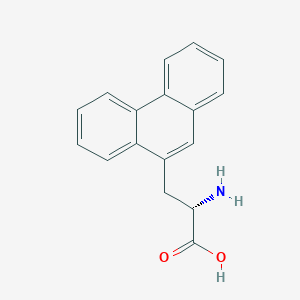
![Rel-(1R,3S,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12930554.png)
